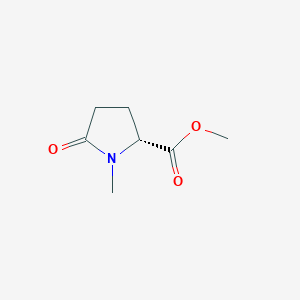

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Descripción general

Descripción

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Key Synthesis Pathways:

- Formation of Pyrrolidine Derivatives: The compound can be utilized to create derivatives that exhibit biological activity, including antimicrobial and anticancer properties .

- Building Block in Drug Development: It acts as a precursor for synthesizing more complex molecules used in medicinal chemistry .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance, compounds derived from this structure have shown efficacy against Gram-positive bacteria and fungi .

Anticancer Properties

Research indicates that certain derivatives possess anticancer properties, particularly against non-small cell lung cancer (A549 cells). The structure-dependent activity suggests that modifications can enhance cytotoxic effects, making these compounds potential candidates for cancer therapeutics .

Case Study 1: Anticancer Activity

A study involving the synthesis of various substituted 5-oxopyrrolidine derivatives revealed that specific modifications led to increased cytotoxicity in A549 cell lines. Compounds with hydrazone and thienyl substitutions exhibited the most promising results, significantly reducing cell viability compared to controls .

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Hydrazone derivative | High | Significant reduction in A549 cell viability |

| Thienyl derivative | Moderate | Effective against resistant strains |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized broth microdilution techniques to assess minimum inhibitory concentrations (MICs) and found several derivatives with promising activity profiles .

| Pathogen | MIC (µg/mL) | Compound Type |

|---|---|---|

| MRSA | 16 | Hydrazone derivative |

| C. auris | 32 | Thienyl derivative |

Mecanismo De Acción

The mechanism of action of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), leading to modulation of immune responses and potential therapeutic effects in cancer treatment .

Comparación Con Compuestos Similares

Similar Compounds

1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar pyrrolidine core structure and exhibit various biological activities, including analgesic and antihypoxic effects.

5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of diverse heterocyclic scaffolds with significant pharmaceutical applications.

Uniqueness

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties

Actividad Biológica

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, with the CAS number 122742-14-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the molecular formula CHNO and features a pyrrolidine ring substituted with a methyl group and a carboxylate moiety. Its structural characteristics are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 122742-14-7 |

| SMILES | CC(C(=O)O)N1CCCC1 |

Synthesis

The synthesis of this compound typically involves the reaction of methyl 5-oxopyrrolidine-2-carboxylate with appropriate reagents under controlled conditions to ensure high yield and purity. The synthetic route may vary depending on the desired stereochemistry and purity requirements.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (lung cancer), demonstrating varying degrees of cytotoxicity.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives significantly reduced cell viability in A549 cells. The results showed that:

- Compound A reduced viability to 63.4% at 100 µM.

- Compound B with additional substitutions displayed enhanced activity, reducing viability to 21.2% (p < 0.001) compared to controls .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specific focus has been placed on its interaction with enzymes involved in metabolic pathways relevant to cancer progression and inflammation.

The mechanism of action for this compound is believed to involve:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death.

- Enzyme Interaction : Binding to specific enzymes and altering their activity, which can result in decreased tumor growth .

Comparative Analysis

Comparative studies with similar compounds have shown that this compound exhibits unique biological properties due to its specific structural features.

Table 2: Comparison of Biological Activities

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 | Not yet determined | Anticancer |

| Compound A | A549 | 63.4 | Anticancer |

| Compound B | A549 | 21.2 | Enhanced Anticancer |

Propiedades

IUPAC Name |

methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAOXDQXQHQRFA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494067 | |

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122742-14-7 | |

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.